(R)-3-Aminopiperidine dihydrochloride

Description

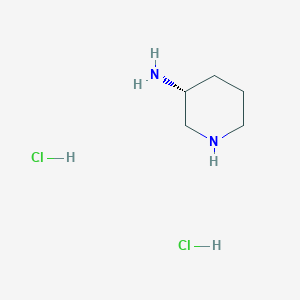

Structure

3D Structure of Parent

Properties

CAS No. |

334618-23-4 |

|---|---|

Molecular Formula |

C5H13ClN2 |

Molecular Weight |

136.62 g/mol |

IUPAC Name |

(3R)-piperidin-3-amine;hydrochloride |

InChI |

InChI=1S/C5H12N2.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4,6H2;1H/t5-;/m1./s1 |

InChI Key |

ITYKBOIQLYMDTI-NUBCRITNSA-N |

SMILES |

C1CC(CNC1)N.Cl.Cl |

Isomeric SMILES |

C1C[C@H](CNC1)N.Cl |

Canonical SMILES |

C1CC(CNC1)N.Cl |

Appearance |

Powder |

Other CAS No. |

334618-23-4 |

Pictograms |

Corrosive; Irritant |

Synonyms |

(3R)-3-Piperidinamine Dihydrochloride; (R)-(-)-3-Aminopiperidine Dihydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (R)-3-Aminopiperidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Aminopiperidine dihydrochloride (B599025) is a chiral piperidine (B6355638) derivative of significant interest in the pharmaceutical industry. It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a key intermediate in the manufacture of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Alogliptin (B1666894), which is used for the treatment of type 2 diabetes.[1] This technical guide provides a comprehensive overview of the core chemical and physical properties of (R)-3-Aminopiperidine dihydrochloride, including its molecular structure, solubility, melting point, and spectroscopic data. Detailed experimental protocols for its synthesis and analysis, as well as its role in the synthesis of Alogliptin, are presented. Furthermore, this guide includes visualizations of the synthetic pathways and the relevant biological signaling pathway to aid in research and development.

Chemical and Physical Properties

This compound is a white to off-white or light yellow crystalline powder.[2] It is known to be hygroscopic and should be stored under an inert atmosphere.[2][3]

Molecular Structure and Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [4] |

| Synonyms | (3R)-Piperidin-3-amine dihydrochloride, (R)-(-)-3-Piperidinamine dihydrochloride | |

| CAS Number | 334618-23-4 | |

| Molecular Formula | C₅H₁₄Cl₂N₂ | [5] |

| Molecular Weight | 173.08 g/mol | [5] |

| Appearance | White to off-white/light yellow powder/crystal | |

| Odor | Characteristic | [6] |

| Melting Point | 190-195 °C | [3] |

| Boiling Point | 241.9 °C at 760 mmHg (Estimated) | [3] |

| Solubility | Soluble in water; slightly soluble in methanol. | [3] |

| Stability | Stable under recommended storage conditions; hygroscopic. | [3] |

| InChI Key | GGPNYXIOFZLNKW-ZJIMSODOSA-N | [7] |

| SMILES | N[C@H]1CNCCC1.Cl.Cl |

Spectroscopic Data

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported, often starting from chiral precursors. One common method involves the reduction of an appropriate chiral intermediate.

Example Synthetic Protocol (Conceptual, based on patent literature):

A multi-step synthesis starting from N-Boc-3-piperidone can be employed. This involves a condensation reaction with an enantiomerically pure sulfinamide, followed by reduction and deprotection steps to yield the final product.[8]

-

Step 1: Condensation. N-Boc-3-piperidone is reacted with (R)-tert-butanesulfinamide in the presence of a Lewis acid or a dehydrating agent to form the corresponding N-sulfinylimine.

-

Step 2: Reduction. The N-sulfinylimine is then reduced using a suitable reducing agent, such as sodium borohydride, to introduce the amino group with the desired stereochemistry.

-

Step 3: Deprotection. The Boc and tert-butanesulfinyl protecting groups are removed under acidic conditions, typically using hydrochloric acid in an alcoholic solvent, to yield this compound.[8]

Chiral Purity Analysis by HPLC

The enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a common method for determining the enantiomeric excess.

Methodology:

Due to the lack of a strong chromophore in the molecule, a pre-column derivatization step is often necessary.[9]

-

Derivatization: The sample is reacted with a derivatizing agent that is chiral and contains a chromophore, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base.[9]

-

Chromatographic Separation: The resulting diastereomeric derivatives are then separated on a chiral stationary phase, such as a Chiralpak AD-H column.[9]

-

Detection: The separated diastereomers are detected using a UV detector at an appropriate wavelength (e.g., 228 nm).[9]

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two diastereomers.

Role in the Synthesis of Alogliptin

This compound is a key building block in the synthesis of Alogliptin. The piperidine nitrogen acts as a nucleophile, displacing a leaving group on a pyrimidinedione intermediate.

Alogliptin Synthesis Workflow

The synthesis of Alogliptin generally involves the coupling of (R)-3-Aminopiperidine with a substituted pyrimidinedione core.

Experimental Protocol Snippet (Illustrative):

In a typical procedure, a mixture of the pyrimidinedione intermediate, this compound, and a base (e.g., potassium carbonate) in a suitable solvent (e.g., aqueous isopropanol) is heated to reflux.[10] After the reaction is complete, the product is isolated and purified.

Biological Context: Alogliptin's Mechanism of Action

Alogliptin, synthesized using this compound, is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).

DPP-4 Signaling Pathway

DPP-4 is responsible for the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Alogliptin increases the levels of active incretins, which in turn stimulates glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) release, leading to improved glycemic control.[1]

Conclusion

This compound is a fundamentally important chiral building block in modern pharmaceutical synthesis. Its chemical and physical properties are critical to its successful application in the manufacturing of drugs like Alogliptin. This guide has provided a consolidated overview of its key characteristics, along with relevant experimental and procedural information. Further research into the detailed solid-state characterization and quantitative analytical methods will continue to be of high value to the scientific and drug development communities.

References

- 1. benchchem.com [benchchem.com]

- 2. (R)-(-)-3-Aminopiperidine Dihydrochloride | 334618-23-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. lookchem.com [lookchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. nbinno.com [nbinno.com]

- 7. (R)-3-Piperidinamine dihydrochloride(334618-23-4) 1H NMR [m.chemicalbook.com]

- 8. CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 9. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

An In-depth Technical Guide to (R)-3-Aminopiperidine Dihydrochloride

CAS Number: 334618-23-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-3-Aminopiperidine (B145903) dihydrochloride (B599025), a key chiral intermediate in the pharmaceutical industry. This document consolidates essential information on its chemical and physical properties, detailed synthesis methodologies, analytical procedures, and its primary application in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors.

Chemical and Physical Properties

(R)-3-Aminopiperidine dihydrochloride is a white to off-white crystalline powder.[1] As a chiral molecule, its stereochemistry is crucial for its application in the synthesis of stereospecific active pharmaceutical ingredients (APIs).[1] The dihydrochloride salt form enhances its stability and solubility in aqueous media.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 334618-23-4 | [3] |

| Molecular Formula | C₅H₁₄Cl₂N₂ | [3] |

| Molecular Weight | 173.08 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 190-195 °C | [4] |

| Solubility | Soluble in water, slightly soluble in methanol. | [2][4] |

| Optical Rotation | [α]D -2.0±0.5°, c = 1 in H₂O | [5] |

| Purity | ≥95% - ≥98.0% (by GC and HPLC) | [3][5] |

| Hygroscopicity | Hygroscopic | [4] |

Spectroscopic Data

While publicly available spectra are limited, analytical data from patents and supplier documentation confirm the structure of this compound through various spectroscopic methods.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | Spectrum available from some suppliers. Characterization confirmed by ¹H NMR. | [6][7] |

| ¹³C NMR | Characterization confirmed by ¹³C NMR. | [7] |

| Mass Spectrometry | Exact Mass: 172.0534038 | [8] |

| Infrared (IR) | Spectrum available from some suppliers. | [6] |

Note: Researchers should perform their own spectral analysis for confirmation.

Synthesis of this compound

Several synthetic routes to this compound have been developed, often starting from chiral precursors or involving chiral resolution of a racemic mixture. Below are detailed protocols for some common methods.

Synthesis from N-Boc-3-piperidone

This method involves the asymmetric reduction of an intermediate derived from N-Boc-3-piperidone.

Experimental Protocol:

-

Condensation: In a reaction vessel, N-Boc-3-piperidone is reacted with enantiomerically pure (S)- or (R)-tert-butanesulfinyl amide in a suitable solvent such as tetrahydrofuran (B95107) (THF), ethanol (B145695), or acetonitrile. The reaction is catalyzed by a catalytic amount of pyrrolidine (B122466) and proceeds in the presence of a dehydrating agent like 4A or 5A molecular sieves. The molar ratio of N-Boc-3-piperidone to the sulfinamide is typically 1:1.1-1.5. The reaction is carried out at a temperature between 20-90 °C.[9]

-

Reduction: The resulting intermediate is then subjected to a low-temperature reduction (-20 to 0 °C) using a reducing agent such as sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or sodium cyanoborohydride (NaBH₃CN) in an alcohol solvent. The molar ratio of the intermediate to the reducing agent is approximately 1:1.0-2.0.[9]

-

Purification of Intermediate: The diastereomeric product is purified by recrystallization from an ethanol/heptane mixture to yield an enantiomerically pure intermediate.[9]

-

Deprotection: The purified intermediate is treated with concentrated hydrochloric acid (in a molar ratio of 1:2.2-5.0) in ethanol at a temperature of 20-80 °C. This step removes both the Boc and tert-butanesulfinyl amide protecting groups.[9]

-

Isolation: Upon cooling the reaction mixture, this compound precipitates and can be isolated by filtration, followed by washing with cold ethanol. The final product typically has an enantiomeric excess (ee) of >99%.[9]

Synthesis from Racemic 3-Piperidinecarboxamide via Hofmann Rearrangement and Chiral Resolution

This route utilizes a Hofmann-like rearrangement followed by classical resolution.

Experimental Protocol:

-

Hofmann-like Rearrangement: Racemic 3-piperidinecarboxamide is subjected to a rearrangement reaction in the presence of 1-fluoronaphthalene, hydrogen peroxide, and fluoroboric acid in an ethanol-water mixture. This reaction proceeds at room temperature to yield 3-aminopiperidine.[10]

-

Salt Formation: The resulting 3-aminopiperidine is treated with concentrated hydrochloric acid to form the dihydrochloride salt.[10]

-

Chiral Resolution: The racemic 3-aminopiperidine dihydrochloride is then resolved using D-tartaric acid. The diastereomeric salt of the (R)-enantiomer selectively crystallizes and is isolated.[10]

-

Final Salt Formation: The resolved (R)-3-aminopiperidine tartrate salt is treated with hydrochloric acid to yield the final product, this compound, with a high chiral purity (ee > 99.5%).[10]

Analytical Methods

The purity and enantiomeric excess of this compound are critical for its use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed.

Chiral HPLC with Pre-column Derivatization

Due to the lack of a strong chromophore in 3-aminopiperidine, pre-column derivatization is often used to enhance UV detection.

Experimental Protocol:

-

Derivatization: this compound is derivatized with a reagent such as p-toluenesulfonyl chloride (PTSC) in the presence of a base. This introduces a chromophore into the molecule.

-

Chromatographic Conditions:

Chiral HPLC without Derivatization

Methods for the direct analysis of underivatized 3-aminopiperidine have also been developed.

Experimental Protocol:

-

Chromatographic Conditions:

Application in Drug Discovery: Synthesis of DPP-IV Inhibitors

This compound is a crucial building block for the synthesis of several DPP-IV inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[13][14] Alogliptin (B1666894) is a prominent example.

DPP-IV Signaling Pathway and Mechanism of Action of Inhibitors

Dipeptidyl peptidase-IV (DPP-IV) is an enzyme that rapidly inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and play a vital role in glucose homeostasis by stimulating insulin (B600854) secretion and inhibiting glucagon (B607659) release. DPP-IV inhibitors block the action of the DPP-IV enzyme, thereby increasing the active levels of GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon production, leading to lower blood glucose levels.

Caption: DPP-IV signaling pathway and the mechanism of action of DPP-IV inhibitors.

Synthesis of Alogliptin

The synthesis of Alogliptin involves the nucleophilic substitution of a chloropyrimidinedione intermediate with (R)-3-aminopiperidine.

Caption: Synthetic workflow for Alogliptin from this compound.

Experimental Protocol for Alogliptin Synthesis:

-

Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile: 6-Chloro-3-methyluracil is reacted with 2-(bromomethyl)benzonitrile in the presence of a base such as diisopropylethylamine in N-methyl-2-pyrrolidone (NMP) or sodium hydride and lithium bromide in a DMF/DMSO mixture.[15]

-

Nucleophilic Substitution: The resulting intermediate is reacted with this compound in a solvent system such as aqueous isopropanol, in the presence of a base like potassium carbonate (K₂CO₃). The reaction mixture is heated to reflux.[15][16]

-

Work-up: After the reaction is complete, the mixture is cooled, and inorganic salts are removed by filtration. The filtrate contains the alogliptin free base.[16]

-

Salt Formation: A solution of benzoic acid in ethanol is added to the filtrate containing the alogliptin free base to precipitate Alogliptin benzoate, which is then isolated.[15]

Safety and Handling

This compound is harmful if swallowed and can cause skin and serious eye irritation, as well as respiratory irritation.

Table 3: Hazard Information

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation |

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid formation of dust and aerosols.

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. The material is hygroscopic and should be protected from moisture.[4]

This technical guide is intended for informational purposes for qualified professionals and should not be considered a substitute for a comprehensive safety data sheet (SDS) or thorough experimental validation.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. nbinno.com [nbinno.com]

- 3. chemscene.com [chemscene.com]

- 4. lookchem.com [lookchem.com]

- 5. (R)-3-Piperidinamine dihydrochloride(334618-23-4) 1H NMR [m.chemicalbook.com]

- 6. US20100029941A1 - Preparation of this compound - Google Patents [patents.google.com]

- 7. (3R)-Piperidin-3-amine--hydrogen chloride (1/2) | C5H14Cl2N2 | CID 16211333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN105111134A - Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 9. CN103319399A - Preparation method for alogliptin intermediate R-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. patents.justia.com [patents.justia.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

- 15. EP3292112B1 - Process for the preparation of alogliptin - Google Patents [patents.google.com]

- 16. echemi.com [echemi.com]

(R)-3-Aminopiperidine dihydrochloride molecular weight

An In-depth Technical Guide on the Molecular Weight of (R)-3-Aminopiperidine Dihydrochloride (B599025)

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed analysis of the molecular weight of (R)-3-Aminopiperidine dihydrochloride, a key chiral intermediate in the synthesis of various pharmaceutical compounds. An accurate determination of the molecular weight is fundamental for stoichiometric calculations in chemical reactions, analytical characterization, and formulation development. This document outlines the systematic calculation of the molecular weight based on the constituent elements and their standard atomic weights as recognized by the International Union of Pure and Applied Chemistry (IUPAC). All quantitative data is presented in structured tables for clarity, and the logical workflow of the calculation is visualized using Graphviz diagrams.

Introduction

This compound is a chiral piperidine (B6355638) derivative of significant interest in medicinal chemistry and drug discovery. Its stereospecific structure makes it a valuable building block for the synthesis of complex molecules with specific biological activities. A precise understanding of its fundamental chemical properties, particularly its molecular weight, is a prerequisite for any research or development activities involving this compound. This guide serves as a comprehensive resource for the determination and understanding of the molecular weight of this compound.

Molecular Formula and Structure

The chemical identity of this compound is defined by its molecular formula and three-dimensional structure.

-

Alternative Representation: C₅H₁₂N₂ · 2HCl

-

Structure: The molecule consists of a piperidine ring with an amino group at the 3-position in the (R)-configuration. The dihydrochloride salt form indicates that both the piperidine ring nitrogen and the 3-amino group are protonated, each associated with a chloride ion.

-

SMILES: N[C@H]1CNCCC1.Cl.Cl[1]

Determination of Molecular Weight

The molecular weight (MW) of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula, C₅H₁₄Cl₂N₂.

Atomic Weights of Constituent Elements

The standard atomic weights of the elements are determined by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW). For many elements, the atomic weight is expressed as an interval to reflect the natural variation in isotopic composition. For practical calculations, a conventional value is often used. The atomic weights used in this calculation are summarized in the table below.

| Element | Symbol | Quantity | Standard Atomic Weight (IUPAC) | Conventional Atomic Weight ( g/mol ) |

| Carbon | C | 5 | [12.0096, 12.0116][4][5] | 12.011 |

| Hydrogen | H | 14 | [1.00784, 1.00811][6][7] | 1.008 |

| Chlorine | Cl | 2 | [35.446, 35.457][8][9] | 35.453 |

| Nitrogen | N | 2 | [14.00643, 14.00728][10] | 14.007 |

Experimental Protocol: Calculation Methodology

The molecular weight is calculated by summing the masses of all atoms in the molecular formula. The methodology is as follows:

-

Identify the molecular formula: The molecular formula for this compound is C₅H₁₄Cl₂N₂.

-

Determine the count of each element:

-

Carbon (C): 5 atoms

-

Hydrogen (H): 14 atoms

-

Chlorine (Cl): 2 atoms

-

Nitrogen (N): 2 atoms

-

-

Obtain the conventional atomic weight for each element: Use the values from the table in section 3.1.

-

Calculate the total mass for each element: Multiply the atom count by the conventional atomic weight.

-

Sum the total masses: The sum of the masses for each element gives the molecular weight of the compound.

Calculation:

-

Mass of Carbon = 5 × 12.011 g/mol = 60.055 g/mol

-

Mass of Hydrogen = 14 × 1.008 g/mol = 14.112 g/mol

-

Mass of Chlorine = 2 × 35.453 g/mol = 70.906 g/mol

-

Mass of Nitrogen = 2 × 14.007 g/mol = 28.014 g/mol

Total Molecular Weight = 60.055 + 14.112 + 70.906 + 28.014 = 173.087 g/mol

This calculated value is in excellent agreement with the commonly cited molecular weight of 173.08 g/mol .[1][2][3]

Data Presentation: Summary of Molecular Weight Contribution

The following table summarizes the contribution of each element to the total molecular weight of this compound.

| Element | Symbol | Atom Count | Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) | Percentage of Total Mass (%) |

| Carbon | C | 5 | 12.011 | 60.055 | 34.69 |

| Hydrogen | H | 14 | 1.008 | 14.112 | 8.15 |

| Chlorine | Cl | 2 | 35.453 | 70.906 | 40.96 |

| Nitrogen | N | 2 | 14.007 | 28.014 | 16.19 |

| Total | 23 | 173.087 | 100.00 |

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflow involved in determining the molecular weight of this compound.

Caption: Elemental composition of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. (3R)-Piperidin-3-amine--hydrogen chloride (1/2) | C5H14Cl2N2 | CID 16211333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 6. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. Chlorine - Wikipedia [en.wikipedia.org]

- 9. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

- 10. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

(R)-3-Aminopiperidine dihydrochloride structure and stereochemistry

An In-depth Technical Guide to (R)-3-Aminopiperidine Dihydrochloride (B599025): Structure, Stereochemistry, and Applications

(R)-3-Aminopiperidine dihydrochloride is a chiral heterocyclic compound of significant interest in the pharmaceutical industry.[1][2][3] Its stereospecific structure makes it a crucial building block for the synthesis of complex, biologically active molecules, most notably in the development of novel therapeutics.[2] This guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, and key applications.

Chemical Structure and Stereochemistry

This compound consists of a saturated six-membered piperidine (B6355638) ring with an amino group (-NH₂) substituted at the third carbon atom. The designation "(R)" refers to the absolute configuration at this chiral center, C3, according to the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement is critical for its role in asymmetric synthesis and for the efficacy of the final pharmaceutical products derived from it.[4]

The compound is supplied as a dihydrochloride salt, which means that both the primary amine at the C3 position and the secondary amine within the piperidine ring are protonated, each associated with a chloride ion. This salt form enhances the compound's stability and solubility in aqueous media.[2][5]

-

Synonyms: (R)-(-)-3-Piperidinamine Dihydrochloride, (3R)-3-Piperidinamine Dihydrochloride[7][8]

-

Molecular Weight: 173.08 g/mol [9]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Appearance | White to off-white or light yellow powder/solid. | [4][7][10] |

| Melting Point | 190-195 °C; 206.0 to 210.0 °C | [7] |

| Solubility | Good solubility in water. | [2][4] |

| Optical Activity [α]/D | -1.0 to -3.0 deg (c=1, H₂O); -2.0±0.5° (c=1, H₂O) | [7] |

| Purity (Assay) | ≥95%, >97.0%, ≥98.0% (GC) | [7] |

| SMILES String | N[C@H]1CNCCC1.Cl.Cl | [9] |

| InChI Key | GGPNYXIOFZLNKW-ZJIMSODOSA-N |

Applications in Drug Development

This compound is a versatile chiral building block primarily used as a key intermediate in the synthesis of pharmaceuticals.[2][4]

-

DPP-IV Inhibitors: Its most prominent application is in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, such as Alogliptin , a drug used to treat type 2 diabetes.[1][3][4] The specific (R)-stereochemistry is crucial for the drug's efficacy.[4]

-

Neurological Disorders: The compound is utilized in the development of potential treatments for neurological disorders.[2]

-

Oncology: It has applications in the synthesis of anti-cancer agents.[2]

-

General Organic Synthesis: Its structure allows for the efficient creation of complex molecules with high specificity, making it a valuable tool in broader medicinal chemistry research.[2]

References

- 1. veeprho.com [veeprho.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. nbinno.com [nbinno.com]

- 5. CAS 334618-07-4: (S)-(+)-3-Aminopiperidine dihydrochloride [cymitquimica.com]

- 6. (3R)-Piperidin-3-amine--hydrogen chloride (1/2) | C5H14Cl2N2 | CID 16211333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-(-)-3-Aminopiperidine Dihydrochloride | 334618-23-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. chemscene.com [chemscene.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide on the Solubility Profile of (R)-3-Aminopiperidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Aminopiperidine dihydrochloride (B599025) is a pivotal chiral building block in contemporary pharmaceutical synthesis, most notably as a key intermediate in the manufacture of Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Alogliptin, a therapeutic agent for type 2 diabetes. A comprehensive understanding of its physicochemical properties, particularly its solubility, is critical for process optimization, formulation development, and ensuring consistent product quality. This technical guide provides a detailed overview of the available solubility data for (R)-3-Aminopiperidine dihydrochloride, outlines experimental protocols for its solubility determination and its use in synthesis, and visualizes key related processes. While precise quantitative solubility data is scarce in publicly available literature, this guide consolidates the existing qualitative information and provides a framework for its empirical determination.

Physicochemical Properties

This compound is a white to off-white crystalline powder. It is known to be hygroscopic and should be stored accordingly.[1]

| Property | Value |

| Molecular Formula | C₅H₁₄Cl₂N₂ |

| Molecular Weight | 173.08 g/mol [2] |

| Melting Point | 190-195 °C[1] |

| Appearance | White to off-white powder[3] |

| Hygroscopicity | Hygroscopic[1] |

Solubility Profile

The solubility of this compound is a key parameter for its handling and use in synthetic chemistry. Based on available safety data sheets and chemical supplier information, a qualitative solubility profile has been compiled. It is important to note the lack of precise quantitative solubility data (e.g., mg/mL) in the literature, necessitating empirical determination for specific applications.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Source |

| Water | Soluble / Good Solubility[3][4] | A safety data sheet from Jubilant Ingrevia Limited states it is "Soluble in water".[3] Another source describes it as having "good solubility in water".[4] |

| Methanol | Partially Soluble / Slightly Soluble | One source indicates it is "partially soluble in... methanol".[3] Another describes it as "Methanol (Slightly)". |

| Dichloromethane | Partially Soluble | A safety data sheet indicates it is "partially soluble in Dichloromethane".[3] |

| Isopropyl Alcohol | Partially Soluble | It is described as "partially soluble in... isopropyl alcohol".[3] |

The dihydrochloride salt form of 3-aminopiperidine is utilized to enhance its aqueous solubility and stability, a common strategy in pharmaceutical development for amine-containing compounds.

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol describes a standardized method for determining the thermodynamic solubility of this compound in an aqueous medium.

Materials:

-

This compound

-

Purified water (or other aqueous buffer)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or Charged Aerosol Detector)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen aqueous medium.

-

Sample Preparation: Add an excess amount of this compound to a glass vial. The excess solid is necessary to ensure that a saturated solution is achieved.

-

Equilibration: Add a known volume of the aqueous medium to the vial. Tightly cap the vial and place it in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, remove the vial from the shaker and let the undissolved solid settle. Centrifuge the vial to further separate the solid from the supernatant.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered saturated solution with a known volume of the aqueous medium to bring the concentration within the linear range of the calibration curve. Analyze the diluted sample and the standard solutions using a validated HPLC method.

-

Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the solubility in the original saturated solution by multiplying the measured concentration by the dilution factor.

Protocol for the Synthesis of Alogliptin

This compound is a crucial reactant in the synthesis of the DPP-4 inhibitor, Alogliptin. The following is a representative synthetic step.

Materials:

-

2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Aqueous isopropanol

-

Reaction vessel with a reflux condenser and stirrer

Procedure:

-

Reaction Setup: To a solution of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile in aqueous isopropanol, add this compound and potassium carbonate.

-

Reaction: Heat the reaction mixture to reflux and maintain it at this temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC).

-

Work-up: Once the reaction is complete, cool the mixture. Filter the reaction mixture to remove inorganic salts. The resulting filtrate contains the Alogliptin free base.

-

Purification and Salt Formation: The Alogliptin free base can be purified by column chromatography or used directly in the subsequent step of forming a pharmaceutically acceptable salt, such as the benzoate (B1203000) salt.

Visualizations

Workflow for Solubility Determination

Caption: A logical workflow for determining the solubility of this compound.

Alogliptin's Mechanism of Action (Signaling Pathway)

Since this compound is a precursor to Alogliptin, understanding the drug's mechanism of action provides context for its importance. Alogliptin inhibits the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones like GLP-1 and GIP.

Caption: The signaling pathway illustrating the mechanism of action of Alogliptin.

Conclusion

This compound is a fundamentally important chiral intermediate in the pharmaceutical industry. While its qualitative solubility in polar solvents is established, this guide highlights the critical need for comprehensive, quantitative solubility studies across a range of solvents and temperatures to further optimize its use in drug development and manufacturing. The provided experimental protocols offer a starting point for researchers to generate this valuable data and to effectively utilize this compound in synthetic applications. The visualizations of the solubility determination workflow and the therapeutic mechanism of its downstream product, Alogliptin, serve to contextualize its significance in modern medicine.

References

(R)-3-Aminopiperidine dihydrochloride physical and chemical characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of (R)-3-Aminopiperidine (B145903) dihydrochloride (B599025), a key chiral intermediate in the pharmaceutical industry. This document details its properties, analytical methodologies, and its role in the synthesis of prominent antidiabetic drugs.

Chemical Identity and Physical Properties

(R)-3-Aminopiperidine dihydrochloride is the hydrochloride salt of the chiral amine (R)-3-aminopiperidine.[1][2] It is a white to off-white or tan powder.[2][3] The dihydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic applications.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 334618-23-4 | [1][2][5] |

| Molecular Formula | C₅H₁₄Cl₂N₂ | [1][5] |

| Molecular Weight | 173.08 g/mol | [5][6] |

| Appearance | White to off-white/tan powder | [2][3] |

| Melting Point | 190-195 °C | [2][6] |

| Boiling Point | 241.9 °C at 760 mmHg (Estimated) | [2] |

| Solubility | Soluble in water; slightly soluble in methanol (B129727). | [2] |

| Optical Rotation | [α]/D -2.0±0.5°, c = 1 in H₂O | [6] |

Spectroscopic and Analytical Data

The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Table 2: Spectroscopic Data Summary

| Technique | Data Highlights |

| ¹H NMR | Spectra are available for confirmation of the proton chemical environments.[7] |

| FTIR | Characteristic peaks corresponding to N-H and C-H bonds are expected. |

| Mass Spectrometry | The molecule is amenable to analysis by techniques such as ESI-MS. |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization and quality control of this compound.

Melting Point Determination

The melting point of this compound is determined using standard pharmacopeial methods.

Methodology:

A general procedure following the United States Pharmacopeia (USP) <741> guidelines for capillary melting point determination is appropriate.[6]

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-4 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the apparatus, and the temperature is raised at a controlled rate, typically 1-2 °C per minute, near the expected melting point.

-

Determination: The melting range is recorded from the temperature at which the substance first begins to melt to the temperature at which it is completely molten.

Solubility Assessment

A standardized shake-flask method can be employed for the quantitative determination of solubility.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, methanol) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: The suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solids.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as HPLC-UV or a specific titration method.

Chromatographic Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing the chemical and chiral purity of this compound. Due to its lack of a strong UV chromophore, pre-column derivatization is often employed.

Methodology for Chiral HPLC:

-

Derivatization: The primary and secondary amine functionalities of (R)-3-Aminopiperidine are derivatized with a UV-active agent such as p-toluenesulfonyl chloride (p-TsCl) or benzoyl chloride in the presence of a base. This step introduces a chromophore, enabling sensitive UV detection.[8]

-

Chromatographic System:

-

Column: A chiral stationary phase, such as Chiralpak AD-H or a similar column, is used for the enantiomeric separation.[8]

-

Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and an alcohol such as isopropanol (B130326) or ethanol, often with a small amount of an amine modifier like diethylamine (B46881) to improve peak shape.

-

Detection: UV detection is performed at a wavelength appropriate for the derivatizing agent (e.g., 228 nm for p-toluenesulfonyl derivatives).[8]

-

-

Analysis: The derivatized sample is injected into the HPLC system. The retention times of the (R) and (S) enantiomers are determined, and the enantiomeric excess is calculated from the peak areas.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or methanol-d₄, at a typical concentration of 5-10 mg/mL.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used.

-

Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: A solid sample can be prepared as a potassium bromide (KBr) pellet. A small amount of the compound (1-2 mg) is finely ground with approximately 200 mg of dry KBr powder and pressed into a transparent disk.

-

Data Acquisition: The FTIR spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic functional groups, such as N-H and C-H stretches and bends.

Mass Spectrometry (MS):

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or a water/acetonitrile mixture, often with the addition of a small amount of formic acid to promote ionization.

-

Data Acquisition: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. MS and MS/MS (fragmentation) data are acquired.

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are analyzed to confirm the molecular weight and gain structural information. The fragmentation pattern of piperidine (B6355638) derivatives often involves cleavage of the ring.

Application in Pharmaceutical Synthesis

This compound is a crucial chiral building block for the synthesis of several dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used for the treatment of type 2 diabetes.

Synthesis of Alogliptin

In the synthesis of Alogliptin, this compound is reacted with a substituted pyrimidinedione intermediate.[9][10]

Synthesis of Linagliptin

Similarly, in the synthesis of Linagliptin, this compound is condensed with an 8-bromo-xanthine derivative.[11][12]

Safety and Handling

This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[13] It may also cause respiratory irritation.[13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. echemi.com [echemi.com]

- 3. This compound | CAS#:334618-23-4 | Chemsrc [chemsrc.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemscene.com [chemscene.com]

- 6. (R)-(-)-3-Aminopiperidine = 98.0 GC 334618-23-4 [sigmaaldrich.com]

- 7. (R)-3-Piperidinamine dihydrochloride(334618-23-4) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. US20100029941A1 - Preparation of this compound - Google Patents [patents.google.com]

- 10. veeprho.com [veeprho.com]

- 11. WO2007112368A1 - Preparation of this compound - Google Patents [patents.google.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. ema.europa.eu [ema.europa.eu]

(R)-3-Aminopiperidine dihydrochloride safety data sheet and handling precautions

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides a detailed overview of the safety data for (R)-3-Aminopiperidine dihydrochloride (B599025) (CAS RN: 334618-23-4), a key intermediate in pharmaceutical synthesis.[1]

Product Identification

| Product Name | (R)-3-Aminopiperidine dihydrochloride[1] |

| Synonyms | (R)-piperidin-3-amine dihydrochloride, (R)-3-Piperidinamine dihydrochloride[1][2] |

| CAS Number | 334618-23-4[1][3] |

| Molecular Formula | C5H14Cl2N2[1] |

| Molecular Weight | 173.08 g/mol [3][4] |

| Structure |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[2][5] The GHS classification is summarized below:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[2][5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][5] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[1][5] |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation[1][2][5] |

Hazard Pictograms:

Toxicological Information

Quantitative toxicological data for this compound is limited in the provided safety data sheets.

| Toxicity Metric | Value | Species | Route |

| LD50 (as free base) | 547.68 mg/kg (Predicted) | Rat | Oral[1] |

| ATEmix (oral) | 500 mg/kg | Oral[1] |

Note: The provided LD50 value is a prediction and should be interpreted with caution. Detailed experimental protocols for these toxicological studies are not available in the provided documentation. Further literature search in toxicological databases is recommended for in-depth studies.

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided below.

| Property | Value |

| Appearance | Solid[3] |

| Melting Point | 190-195 °C[3] / 205-209 °C[6] |

| Flash Point | 100.1 °C (Estimated)[1][6] |

| Solubility | Soluble in water. Partially soluble in Dichloromethane, methanol (B129727) and isopropyl alcohol.[1] |

| Partition coefficient: n-octanol/water | 2.789[1] |

| Optical Activity | [α]/D -2.0±0.5°, c = 1 in H2O[3] |

Handling Precautions and Personal Protective Equipment (PPE)

Proper handling and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure laboratory safety.

Engineering Controls

-

Local exhaust ventilation is preferred to control airborne dust.[1]

-

Ensure eyewash stations and safety showers are in close proximity to the workstation.[1]

Personal Protective Equipment

| PPE | Specifications |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.[2] |

| Skin Protection | Wear protective gloves and impervious clothing. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1][2] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges (e.g., NIOSH (US) or CEN (EU) approved).[2][4] |

General Hygiene Measures

Emergency Procedures

A systematic approach to handling emergencies is critical. The following diagram outlines the general workflow for responding to accidental exposure or release.

Caption: General Emergency Response Workflow for this compound.

Storage and Stability

-

Storage Conditions: Store in a cool, dry, and well-ventilated place.[2][4] Keep the container tightly closed when not in use.[1] The material is hygroscopic and should be stored under an inert gas.[1]

-

Stability: Stable under recommended storage conditions.[1]

-

Incompatible Materials: Oxidizing agents.[1]

-

Conditions to Avoid: Heat, flames, sparks, high temperatures, dust generation, and humid conditions.[1][6]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[1]

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or water spray.[1][4]

-

Specific Hazards: Emits toxic fumes under fire conditions.[1] Vapors may form explosive mixtures in confined spaces.[1]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][4]

Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[4]

This technical guide provides a comprehensive overview of the safety and handling information for this compound based on available Safety Data Sheets. For a deeper understanding of its reactivity and toxicological profile, consulting peer-reviewed scientific literature is recommended.

References

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. echemi.com [echemi.com]

- 3. (R)-(-)-3-Aminopiperidine = 98.0 GC 334618-23-4 [sigmaaldrich.com]

- 4. capotchem.cn [capotchem.cn]

- 5. (3R)-Piperidin-3-amine--hydrogen chloride (1/2) | C5H14Cl2N2 | CID 16211333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:334618-23-4 | Chemsrc [chemsrc.com]

The Ascent of Chirality: A Technical Guide to the Discovery and Synthesis of Chiral Piperidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine (B6355638) ring, a six-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products. The stereochemistry of substituents on this ring is often paramount to biological activity, making the discovery and synthesis of chiral piperidines a critical endeavor in drug development. This technical guide provides an in-depth exploration of the history, discovery, and evolution of synthetic methodologies for accessing these vital chiral building blocks. From the classical resolution of racemic natural products to the advent of highly efficient asymmetric catalytic methods, we will trace the development of this important field, providing detailed experimental protocols and comparative data to inform modern synthetic strategies.

Early Discoveries: The Dawn of Chiral Piperidine Alkaloids

The history of chiral piperidines is intrinsically linked to the study of natural products. The first isolation and characterization of a chiral piperidine alkaloid marked the beginning of a journey to understand and ultimately control the three-dimensional arrangement of these molecules.

Coniine: The First Isolated and Synthesized Chiral Piperidine

The story of chiral piperidines begins with coniine, the toxic principle of poison hemlock (Conium maculatum). In 1826, Giseke first isolated this neurotoxic alkaloid[1]. Its structure was later established in 1881 by Hofmann[1]. Coniine holds a significant place in chemical history as the first alkaloid to be structurally characterized and then chemically synthesized[1].

The pioneering synthesis of (±)-coniine was achieved by Albert Ladenburg in 1886. This landmark achievement not only confirmed the structure of coniine but also laid the groundwork for the synthesis of other alkaloids[2]. Ladenburg's synthesis, while groundbreaking, produced a racemic mixture of the two enantiomers of coniine. To obtain the naturally occurring dextrorotatory enantiomer, he employed the classical resolution technique of fractional crystallization using a chiral resolving agent, (+)-tartaric acid[2]. This process of separating enantiomers from a racemic mixture was a critical step in accessing stereochemically pure compounds in the early days of organic synthesis.

The Evolution of Synthetic Strategies for Chiral Piperidines

The journey from Ladenburg's resolution of racemic coniine to the highly efficient and selective methods available today reflects the broader evolution of asymmetric synthesis. The development can be broadly categorized into three overlapping eras: classical resolution and chiral pool synthesis, substrate-controlled diastereoselective methods, and catalyst-controlled enantioselective methods.

Classical Resolution and the Chiral Pool

For many decades after Ladenburg's work, the primary method for obtaining enantiomerically pure piperidines was through the resolution of racemic mixtures[2]. This involved reacting the racemic piperidine with a chiral acid or base to form diastereomeric salts, which could then be separated by physical methods like crystallization.

Another early strategy was the use of the "chiral pool," which utilizes readily available, enantiomerically pure natural products like amino acids and carbohydrates as starting materials[3]. By incorporating the inherent chirality of these starting materials into the synthetic route, chemists could construct chiral piperidine skeletons. For instance, amino acids have been extensively used as precursors for the synthesis of a variety of chiral piperidine-containing natural products[3][4].

Substrate-Controlled Diastereoselective Synthesis

The next major advancement came with the development of substrate-controlled diastereoselective reactions. In this approach, a chiral auxiliary is temporarily attached to an achiral substrate. This auxiliary then directs the stereochemical outcome of a subsequent reaction, leading to the formation of a new stereocenter with a specific configuration. After the desired transformation, the chiral auxiliary is removed. Carbohydrate-derived auxiliaries, such as arabinopyranosylamine, have been successfully employed in the diastereoselective synthesis of chiral piperidinones[5][6].

The Revolution of Asymmetric Catalysis

The most significant leap in the synthesis of chiral piperidines came with the advent of asymmetric catalysis. This powerful approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This has led to the development of highly efficient and atom-economical methods for accessing chiral piperidines.

The asymmetric hydrogenation of pyridine (B92270) derivatives was an early and important goal in this area. While challenging due to the stability of the aromatic ring and potential catalyst poisoning by the nitrogen atom, significant progress has been made[7][8]. The development of iridium-based catalysts, for example, has enabled the highly enantioselective hydrogenation of pyridinium (B92312) salts to afford chiral piperidines[8].

Rhodium catalysis has emerged as a particularly versatile tool for the synthesis of chiral piperidines. Methods such as the rhodium-catalyzed asymmetric reductive Heck reaction and reductive transamination have proven to be highly effective.[5][6][9] For instance, a rhodium-catalyzed reductive transamination of pyridinium salts allows for the rapid preparation of a variety of chiral piperidines with excellent diastereo- and enantioselectivities[9].

In recent years, organocatalysis, the use of small chiral organic molecules as catalysts, has become a powerful strategy in asymmetric synthesis. Proline and its derivatives are prominent examples of organocatalysts used to synthesize chiral piperidines through reactions like domino Michael addition/aminalization[8][10]. These methods offer the advantage of being metal-free, often proceeding under mild reaction conditions.

The synergy between chemical synthesis and biocatalysis has given rise to chemo-enzymatic methods. These approaches leverage the high selectivity of enzymes for specific transformations. A notable example is the asymmetric dearomatization of activated pyridines to prepare substituted piperidines with precise stereochemistry[11][12][13]. This has been applied to the synthesis of key intermediates for drugs like Preclamol, OSU-6162, and Niraparib[11][12][13].

Comparative Analysis of Synthetic Methodologies

The evolution of synthetic methods for chiral piperidines has been driven by the pursuit of higher efficiency, selectivity, and broader substrate scope. The following tables summarize quantitative data for some of the key methodologies discussed.

| Methodology | Catalyst/Auxiliary | Substrate | Product | Yield (%) | ee (%) / dr | Reference |

| Classical Resolution | (+)-Tartaric Acid | (±)-Coniine | (+)-Coniine | N/A | >99% (after resolution) | [2] |

| Chiral Auxiliary | Arabinopyranosylamine | Aldimine | N-arabinosyl dehydropiperidinone | High | High dr | [5][6] |

| Asymmetric Hydrogenation | [Ir(cod)Cl]₂/(S)-MeO-BIPHEP/I₂ | 2-Substituted Pyridinium Salt | 2-Substituted Piperidine | up to 99 | up to 99 | [8] |

| Rh-Catalyzed Reductive Transamination | [Cp*RhCl₂]₂ / Chiral Amine | Pyridinium Salt | Chiral Piperidine | 75-82 | >20:1 dr, 94-97 ee | [8] |

| Organocatalysis (Domino Reaction) | O-TMS protected diphenylprolinol | Aldehyde and Nitroolefin | Polysubstituted Piperidine | High | High ee | [8] |

| Chemo-enzymatic Dearomatization | Amine Oxidase / Ene-Imine Reductase | Activated Pyridine | 3-Substituted Piperidine | up to 99 | up to >99 | [12] |

| Rh-Catalyzed Asymmetric Carbometalation | [Rh(cod)OH]₂ / (S)-SEGPHOS | Dihydropyridine / Boronic Acid | 3-Aryl-tetrahydropyridine | 81 | 96 | [6] |

Table 1: Comparison of Yields and Stereoselectivities for Various Chiral Piperidine Synthesis Methods.

| Drug Intermediate | Methodology | Key Transformation | Overall Yield (%) | ee (%) | Reference |

| (-)-Preclamol Precursor | Rh-Catalyzed Asymmetric Carbometalation | Asymmetric reductive Heck reaction | ~72 (from tetrahydropyridine) | >99 | |

| Niraparib (B1663559) Precursor | Rh-Catalyzed Asymmetric Carbometalation | Asymmetric reductive Heck reaction | ~68 (from tetrahydropyridine) | >99 | |

| (S)-Niraparib Intermediate | Chemo-enzymatic Dearomatization | EneIRED-catalyzed reduction | 29 (from pyridinium salt) | 93 | [12] |

| (S)-Preclamol | Chemo-enzymatic Dearomatization | EneIRED-catalyzed reduction | N/A | >99 | [12][13] |

Table 2: Application of Modern Asymmetric Methods in the Synthesis of Pharmaceutical Intermediates.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the history of chiral piperidine synthesis, from the classical to the contemporary.

Classical Synthesis and Resolution: Ladenburg's Synthesis of (±)-Coniine and Resolution

This protocol is a representative procedure based on Ladenburg's original work.

Step 1: Synthesis of 2-Methylpyridine N-methylpyridinium iodide is heated to 250-300 °C, causing it to rearrange to 2-methylpyridine[2][11].

Step 2: Synthesis of 2-Propenylpyridine 2-Methylpyridine is heated with paraldehyde (B1678423) (a trimer of acetaldehyde) in the presence of anhydrous zinc chloride to induce a Knoevenagel condensation, yielding 2-propenylpyridine[2].

Step 3: Synthesis of (±)-Coniine 2-Propenylpyridine is reduced using metallic sodium in ethanol (B145695) to afford racemic (±)-coniine[2].

Step 4: Resolution of (±)-Coniine

-

Dissolve the racemic (±)-coniine in ethanol.

-

Add an equimolar amount of (+)-tartaric acid dissolved in ethanol.

-

Allow the solution to cool slowly. The less soluble diastereomeric salt, (+)-coniine-(+)-tartrate, will crystallize out.

-

Collect the crystals by filtration.

-

Treat the isolated salt with a base (e.g., sodium hydroxide) to liberate the free base, (+)-coniine.

-

Extract the (+)-coniine with an organic solvent and purify by distillation.

Modern Asymmetric Synthesis: Rhodium-Catalyzed Asymmetric Reductive Transamination

This protocol is adapted from a modern, highly efficient method for chiral piperidine synthesis[8].

Materials:

-

Pyridinium salt (1.0 equiv)

-

Chiral primary amine (e.g., (R)-1-phenylethylamine) (10.0 equiv)

-

[Cp*RhCl₂]₂ (1 mol%)

-

Formic acid (24.0 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a reaction vial, add the pyridinium salt (0.5 mmol), (R)-1-phenylethylamine (5.0 mmol), and [Cp*RhCl₂]₂ (0.005 mmol).

-

Seal the vial and add a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL).

-

Add formic acid (12.0 mmol).

-

Stir the reaction mixture at 40 °C for 22 hours in air.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral piperidine.

Chemo-enzymatic Asymmetric Dearomatization of Activated Pyridines

This protocol outlines a chemo-enzymatic cascade for the synthesis of stereo-enriched 3-substituted piperidines[8][11].

Step 1: Synthesis of the Tetrahydropyridine (THP) Precursor

-

Dissolve the activated pyridine (1.0 mmol) in methanol (B129727) (5 mL) at 0 °C.

-

Add sodium borohydride (B1222165) (NaBH₄) (1.5 mmol) portion-wise.

-

Stir the reaction for 1 hour at room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water (10 mL) and CH₂Cl₂ (10 mL).

-

Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to obtain the crude THP, which is used in the next step without further purification.

Step 2: One-Pot Amine Oxidase/Ene-Imine Reductase Cascade

-

Prepare a buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.5).

-

To the buffer, add the crude THP from Step 1.

-

Add the amine oxidase (AmOx) and the ene-imine reductase (EneIRED).

-

Add a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).

-

Stir the reaction mixture at a controlled temperature (e.g., 30 °C) until the reaction is complete (monitored by HPLC or GC).

-

Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualization of Synthetic Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the classical and modern synthetic strategies discussed.

Caption: Workflow of Ladenburg's classical synthesis and resolution of coniine.

References

- 1. onclive.com [onclive.com]

- 2. Coniine - Wikipedia [en.wikipedia.org]

- 3. Comparative analysis of complanadine A total syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 9. Stereoselective synthesis of 2,6-disubstituted piperidines using the iridium-catalyzed allylic cyclization as configurational switch: asymmetric total synthesis of (+)-241 d and related piperidine alkaloids. | Semantic Scholar [semanticscholar.org]

- 10. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 13. Comparing niraparib versus platinum-taxane doublet chemotherapy as neoadjuvant treatment in patients with newly diagnosed homologous recombination–deficient stage III/IV ovarian cancer: study protocol for cohort C of the open-label, phase 2, randomized controlled multicenter OPAL trial - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data and Experimental Protocols for (R)-3-Aminopiperidine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (R)-3-Aminopiperidine (B145903) dihydrochloride (B599025) (CAS: 334618-23-4), a key chiral intermediate in pharmaceutical synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive, generalized experimental protocols for acquiring such data.

Data Presentation

The following tables summarize the available and expected spectroscopic data for (R)-3-Aminopiperidine dihydrochloride. Due to the limited availability of experimentally derived public data, typical and predicted values based on analogous structures are included for completeness.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Data

| Protons | Multiplicity | Chemical Shift (δ) ppm (DMSO-d6) |

| H3 | m | ~3.5 |

| H2ax, H6ax | m | ~3.3 |

| H2eq, H6eq | m | ~2.9 |

| H5ax | m | ~2.0 |

| H4ax | m | ~1.9 |

| H4eq | m | ~1.7 |

| H5eq | m | ~1.6 |

| NH2, NH | br s | Variable |

Note: A commercially available 1H NMR spectrum was referenced[1]; however, precise peak assignments and coupling constants are not available. Chemical shifts are approximate and based on spectral interpretation.

Table 2: 13C NMR Data (Predicted)

| Carbon | Predicted Chemical Shift (δ) ppm (DMSO-d6) |

| C3 | 45-50 |

| C2 | 43-48 |

| C6 | 43-48 |

| C5 | 25-30 |

| C4 | 20-25 |

Note: No experimental 13C NMR data was publicly available. A patent for the synthesis of this compound mentions that 13C NMR was performed in DMSO-d6, but the data was not provided.[2] The values presented are typical for aminopiperidine structures.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibration Mode | Expected Wavenumber (cm-1) |

| R-NH3+ | N-H Stretch | 3200 - 2800 (broad) |

| R2NH2+ | N-H Stretch | 2700 - 2300 (broad) |

| R-NH3+ | N-H Bend (asymmetric) | 1620 - 1560 |

| R-NH3+ | N-H Bend (symmetric) | ~1500 |

| C-H (Aliphatic) | C-H Stretch | 3000 - 2850 |

| C-N | C-N Stretch | 1250 - 1020 |

Note: No experimental IR spectrum was publicly available. The expected wavenumbers are based on the analysis of primary and secondary amine salts.[3][4][5][6] The broad N-H stretching bands are characteristic of amine hydrochlorides.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Ion | m/z (calculated) |

| [M+H]+ | 101.1073 |

| [M]+• | 100.1002 |

Note: The molecular formula of the free base is C5H12N2. The expected m/z is for the free base, as the hydrochloride salts will dissociate in the ion source. The monoisotopic mass of the dihydrochloride is 172.0534 Da.[7][8] Fragmentation would likely involve the loss of ammonia (B1221849) or subsequent ring fragmentation.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra for structural elucidation and purity assessment.

Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for 1H NMR (20-50 mg for 13C NMR).

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, D2O, or CD3OD) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

-

1H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Solvent: DMSO-d6.

-

Temperature: 298 K.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

-

13C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Solvent: DMSO-d6.

-

Temperature: 298 K.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (DMSO-d6: δH = 2.50 ppm, δC = 39.52 ppm).

-

Integrate the signals in the 1H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grind the sample and KBr together in an agate mortar and pestle to a fine, homogenous powder.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer.

-

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm-1.

-

Resolution: 4 cm-1.

-

Number of Scans: 16-32.

-

Background: A spectrum of a pure KBr pellet should be acquired as the background.

-

-

Data Processing:

-

The instrument software will automatically perform a background subtraction.

-

Identify and label the characteristic absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the free base and study its fragmentation pattern.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or a water/acetonitrile mixture.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

-

-

Instrumentation:

-

A mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Ion Trap).

-

-

Acquisition Parameters (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI+).

-

Capillary Voltage: 3-5 kV.

-

Cone Voltage: 20-40 V.

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 250-400 °C.

-

Nebulizer Gas Flow: As per instrument recommendation.

-

Mass Range: m/z 50 - 500.

-

-

Data Processing:

-

Identify the molecular ion peak ([M+H]+) corresponding to the free base.

-

If fragmentation data (MS/MS) is acquired, propose fragmentation pathways based on the observed product ions.

-

Visualization

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical standard like this compound.

Caption: Workflow for Spectroscopic Quality Control Analysis.

References

- 1. (R)-3-Piperidinamine dihydrochloride(334618-23-4) 1H NMR spectrum [chemicalbook.com]

- 2. US20100029941A1 - Preparation of this compound - Google Patents [patents.google.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. (3R)-Piperidin-3-amine--hydrogen chloride (1/2) | C5H14Cl2N2 | CID 16211333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | LGC Standards [lgcstandards.com]

Role of (R)-3-Aminopiperidine dihydrochloride as a chiral building block

An In-depth Technical Guide to (R)-3-Aminopiperidine (B145903) Dihydrochloride (B599025) as a Chiral Building Block

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In modern pharmaceutical development, the stereochemistry of a drug molecule is paramount to its efficacy and safety. Chiral building blocks are essential tools that enable the precise construction of enantiomerically pure active pharmaceutical ingredients (APIs).[1] (R)-3-Aminopiperidine dihydrochloride (CAS: 334618-23-4) has emerged as a highly valuable and versatile chiral intermediate in medicinal chemistry. Its defined stereocenter and reactive amino group make it a crucial component in the synthesis of numerous complex molecules, particularly in targeting neurological disorders and developing anti-cancer agents.[2] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and critical applications of this compound, with a focus on its role in the development of leading pharmaceuticals.

Introduction: The Significance of Chiral Intermediates

The demand for single-enantiomer drugs has grown dramatically, driven by the understanding that different enantiomers of a chiral drug can exhibit widely varying biological activities, safety profiles, and pharmacokinetic properties.[3][4] One enantiomer may provide the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects.[1] This reality necessitates synthetic strategies that can produce enantiomerically pure compounds. Chiral building blocks, which are enantiomerically pure compounds with reactive functional groups, are foundational to this endeavor.[] They serve as starting materials or key intermediates, allowing chemists to construct complex chiral molecules with predetermined stereochemistry, thereby avoiding costly and often difficult chiral separations at later stages.[4][6] this compound is a prime example of such a building block, valued for its rigid piperidine (B6355638) scaffold and the stereospecific introduction of a primary amine.

Physicochemical Properties

This compound is typically a white to off-white solid or powder.[2][7][8] Its dihydrochloride salt form enhances its stability and solubility in water and other polar solvents, facilitating its use in various reaction conditions.[2][9]

| Property | Value | References |

| CAS Number | 334618-23-4 | [10] |

| Molecular Formula | C₅H₁₂N₂ · 2HCl | [9][11] |

| Molecular Weight | 173.08 g/mol | [9][11] |

| Appearance | White to off-white solid/powder | [2] |

| Melting Point | 190 - 195 °C | [2][11] |

| Optical Activity | [α]/D -2.0±0.5°, c = 1 in H₂O | [11] |

| Purity | ≥98.0% (GC) | [11] |

| Solubility | Soluble in water | [2] |

| InChI Key | GGPNYXIOFZLNKW-ZJIMSODOSA-N | [11] |

| SMILES | Cl.Cl.N[C@@H]1CCCNC1 | [11] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, often starting from chiral precursors or involving the resolution of a racemic mixture.

One common industrial approach involves the reduction of a chiral amide precursor. A patented method describes the synthesis starting from (R)-2,5-diaminopentanoic acid hydrochloride (D-ornithine hydrochloride). This process involves esterification, cyclization to form (R)-3-aminopiperidin-2-one hydrochloride, and subsequent reduction with a reducing agent like lithium aluminum hydride (LiAlH₄).[12][13][14] Other routes start from D-glutamic acid, which undergoes a five-step reaction sequence including esterification, reduction, activation, cyclization, and deprotection.[15] Another strategy employs the resolution of racemic 3-aminopiperidine using a chiral acid, such as D-tartaric acid, followed by salt formation.[16][17]

Applications as a Chiral Building Block in Drug Synthesis

This compound is a cornerstone intermediate for several blockbuster drugs, primarily Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes, and Poly (ADP-ribose) polymerase (PARP) inhibitors for cancer therapy.

Alogliptin Synthesis